Triacontane
Overview
Description
Triacontane is a straight-chain alkane with the molecular formula C₃₀H₆₂ . It is a saturated hydrocarbon consisting of thirty carbon atoms and sixty-two hydrogen atoms. This compound is typically found in natural waxes and is known for its high melting point and stability. It appears as a white, waxy solid and is often used in various industrial applications due to its hydrophobic properties .
Mechanism of Action
Target of Action
Triacontane, a straight-chain alkane with 30 carbon atoms , is primarily found in plant cuticle waxes and beeswax . It primarily targets plant cells, where it acts as a growth stimulant .
Mode of Action
It is known to facilitate numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms .
Biochemical Pathways
This compound affects a multitude of physio-biochemical processes in crop plants . It has been reported to enhance the rates of photosynthesis, protein biosynthesis, the transport of nutrients in a plant, and enzyme activity . It also plays a role in reducing complex carbohydrates .
Result of Action
The application of this compound results in improved growth and development of plants . It enhances the physiological efficiency of plant cells and boosts the potential of the cells responsible for the growth and maturity of a plant . Notable differences are found in flowering/fruiting crops, which show a dramatic increase in essential oil production and crop weight .
Action Environment
This compound is effective under both normal and adverse environmental conditions . It helps plants adapt to varying environmental perturbations, such as drought, heavy metal, and salt stress . .
Biochemical Analysis
Biochemical Properties
Triacontane interacts with various enzymes and proteins. It facilitates numerous plant metabolic activities leading to better growth and development . Moreover, this compound plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Cellular Effects
This compound influences cell function by facilitating numerous plant metabolic activities leading to better growth and development . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Molecular Mechanism
This compound exerts its effects at the molecular level by facilitating numerous plant metabolic activities leading to better growth and development . It also plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 722.9 K and a fusion point of 338.9 K .
Metabolic Pathways
This compound is involved in various metabolic pathways. It facilitates numerous plant metabolic activities leading to better growth and development . Moreover, this compound plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms .
Transport and Distribution
It is known that this compound has a strong preference to remain at the air/salt water interface .
Subcellular Localization
It is known that this compound has a strong preference to remain at the air/salt water interface .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacontane can be synthesized through the Kolbe electrolysis of palmitic acid. This method involves the electrochemical decarboxylation of palmitic acid to produce this compound. The reaction conditions typically include the use of a suitable electrolyte and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as plant waxes. The extraction process involves refining raw materials like rice bran wax, followed by saponification and hydrolysis using phase catalysts and ultrasound-assisted techniques .
Chemical Reactions Analysis
Types of Reactions: Triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Substitution: Although less reactive, this compound can undergo substitution reactions under specific conditions, such as halogenation in the presence of ultraviolet light.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogens (chlorine or bromine) in the presence of ultraviolet light.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes.
Scientific Research Applications
Triacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography due to its well-defined structure and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Comparison with Similar Compounds
- Eicosane (C₂₀H₄₂)
- Tetracontane (C₄₀H₈₂)
- Hexatriacontane (C₃₆H₇₄)
- Dothis compound (C₃₂H₆₆)
- Tetracosane (C₂₄H₅₀)
- Octadecane (C₁₈H₃₈)
- Octacosane (C₂₈H₅₈)
- Docosane (C₂₂H₄₆)
- Pentacosane (C₂₅H₅₂)
Comparison: this compound is unique among these compounds due to its specific chain length, which imparts distinct physical properties such as a higher melting point and greater stability. This makes it particularly suitable for applications requiring high thermal stability and hydrophobicity .
Properties
IUPAC Name |
triacontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTPJDDICSTXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
Record name | N-TRIACONTANE | |
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DSSTOX Substance ID |
DTXSID0060935 | |
Record name | Triacontane | |
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Molecular Weight |
422.8 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Aliphatic hydrocarbon waxy solid., Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS] | |
Record name | N-TRIACONTANE | |
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Boiling Point |
841.5 °F at 760 mmHg (NTP, 1992), 451 °C | |
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Solubility |
Insoluble in water, Soluble in ether; slightly soluble in ethanol; very soluble in benzene | |
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Density |
0.775 at 172 °F (NTP, 1992) - Less dense than water; will float, 0.8097 g/cu cm at 20 °C | |
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Vapor Pressure |
2.73X10-11 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Orthorhombic crystals from ether, benzene | |
CAS No. |
638-68-6 | |
Record name | N-TRIACONTANE | |
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Record name | TRIACONTANE | |
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Melting Point |
150.4 °F (NTP, 1992), 65.9 °C | |
Record name | N-TRIACONTANE | |
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Q1: What is the molecular formula and weight of Triacontane?
A1: this compound has a molecular formula of C30H62 and a molecular weight of 422.81 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ], Fourier Transform Infrared Spectroscopy (FT-IR) [], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ] to identify and characterize this compound in various samples.
Q3: How does this compound behave at interfaces?
A3: this compound exhibits interesting interfacial behavior, forming ordered monolayers at the SiO2/air interface, influenced by surface freezing. This ordering impacts its domain morphology and differs from its bulk phase behavior. [, , ]
Q4: What is the thermal stability of this compound?
A4: this compound is thermally unstable and decomposes at high temperatures. This instability makes accurate determination of its critical constants challenging. []
Q5: What are some potential applications of this compound?
A5: Research suggests potential applications of this compound and its derivatives in areas like bioremediation of hydrocarbon pollutants [], chemotaxonomic markers in plant species [, ], and as a potential antitumor agent [].
Q6: Has this compound shown any antibacterial activity?
A6: Research has identified this compound in the essential oil of Gypsophila species, which exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria. []
Q7: How is molecular modeling used in the study of this compound?
A7: Researchers utilize molecular modeling to calculate transport properties like shear viscosity and diffusion coefficients of liquid this compound. Different force fields like DREIDING, AA-OPLS, and TraPPE are employed for these calculations. [, ]
Q8: Have there been simulations studying the molecular ordering of this compound?
A8: Yes, Monte Carlo simulations have been used to investigate the molecular structure and ordering of this compound in crystalline monolayers. These simulations help explain experimental observations, like monolayer thicknesses, by considering factors like chain tilting and trans-gauche excitations. [, ]
Q9: What is known about the biodegradability of this compound?
A9: Studies show that certain bacterial strains, like Gordonia sp. strain SoCg, can degrade this compound through an alkane hydroxylase system. This finding highlights the potential for bioremediation of hydrocarbon pollutants using specific bacterial strains. []
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